molecular formula C14H12INO B7772748 Benzamide, 2-iodo-N-methyl-N-phenyl- CAS No. 7022-46-0

Benzamide, 2-iodo-N-methyl-N-phenyl-

Cat. No.: B7772748
CAS No.: 7022-46-0
M. Wt: 337.15 g/mol
InChI Key: UKONODCZUJSYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2-iodo-N-methyl-N-phenyl-: is an organic compound with the molecular formula C14H12INO It is a derivative of benzamide, where the hydrogen atom on the nitrogen is replaced by a methyl group, and an iodine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-iodo-N-methyl-N-phenyl- typically involves the iodination of N-methyl-N-phenylbenzamide. One common method is the reaction of N-methyl-N-phenylbenzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .

Industrial Production Methods: Industrial production of Benzamide, 2-iodo-N-methyl-N-phenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2-iodo-N-methyl-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: Benzamide, 2-iodo-N-methyl-N-phenyl- is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic applications .

Industry: In the industrial sector, Benzamide, 2-iodo-N-methyl-N-phenyl- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical products .

Mechanism of Action

The mechanism of action of Benzamide, 2-iodo-N-methyl-N-phenyl- involves its interaction with specific molecular targets. The iodine atom and the benzamide moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Iodobenzamide: Similar in structure but lacks the N-methyl and N-phenyl groups.

    N-Methyl-N-phenylbenzamide: Similar but without the iodine atom.

    2-Iodo-N-phenylbenzamide: Similar but lacks the N-methyl group.

Uniqueness: Benzamide, 2-iodo-N-methyl-N-phenyl- is unique due to the presence of both the iodine atom and the N-methyl-N-phenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-iodo-N-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKONODCZUJSYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389021
Record name Benzamide, 2-iodo-N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7022-46-0
Record name 2-Iodo-N-methyl-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7022-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-iodo-N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.